Illudinic acid
Description
Illudinic acid is a novel illudane sesquiterpene antibiotic first isolated from fungal strains of the genus Coprinopsis . Structurally, it belongs to the illudane family, characterized by a tricyclic framework with a fused cyclopropane ring. This compound exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 16 µg/mL, and demonstrates cytotoxicity against L-1210 murine leukemia cells (IC₅₀: 10–15 µg/mL) . Its production is taxonomically specific, as certain Coprinopsis strains synthesize this compound exclusively, while others produce structurally distinct illudins (e.g., I, I2, J2) .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-2,4-dimethyl-6-methylidene-7-oxospiro[1,3-dihydroindene-5,1'-cyclopropane]-2-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-8-11(16)9-6-13(2,12(17)18)7-10(9)14(3,19)15(8)4-5-15/h19H,1,4-7H2,2-3H3,(H,17,18)/t13-,14+/m1/s1 |
InChI Key |
XVLXBOQONSPNGH-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@]1(CC2=C(C1)[C@](C3(CC3)C(=C)C2=O)(C)O)C(=O)O |
Canonical SMILES |
CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C(=O)O |
Synonyms |
illudinic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Illudane Sesquiterpenes
Illudin C3
Illudin C3, co-produced with illudinic acid in fungal strains such as CF-185391 and CF-177133, shares the illudane core but differs in functional group modifications . While this compound’s bioactivity against MRSA is well-documented, the specific antimicrobial or cytotoxic properties of illudin C3 remain uncharacterized in the available literature. Structural variations, such as hydroxylation or methylation patterns, may account for differences in target specificity or potency .
Novel Illudins (I, I2, J2)
Coprinopsis episcopalis produces three novel illudins (I, I2, J2), which are absent in strains that synthesize this compound . These compounds likely differ in cyclopropane ring substituents or side-chain configurations, influencing their bioactivity profiles.
Comparison with Co-Produced Fungal Metabolites
Integrastin B
Integrastin B is frequently co-produced with this compound in fungal co-cultures . Unlike this compound, integrastin B is a polyketide-derived metabolite with reported antifungal activity against Magnaporthe grisea. This suggests functional divergence within fungal secondary metabolites, where this compound targets bacterial pathogens, while integrastin B addresses fungal competitors .
Botrydial Phytotoxin
Botrydial, another co-metabolite, is a sesquiterpene phytotoxin produced by strains such as CF-096730 . Its mechanism involves host plant cell apoptosis, contrasting with this compound’s direct antibacterial action. This underscores the ecological versatility of sesquiterpenes in microbial defense strategies.
Comparison with Other Sesquiterpene Antibiotics
Artemisia gilvescens Sesquiterpenoids
This compound’s defined MIC (16 µg/mL) positions it as a promising lead for MRSA-targeted drug development.
Lonchocarpol A
Lonchocarpol A, a flavanol-sesquiterpene hybrid, shows antibacterial activity but lacks specificity against MRSA in the available data . This compound’s narrower spectrum (focused on MRSA) may reflect its unique interaction with bacterial cell membranes or enzymes.
Data Table: Comparative Overview of this compound and Related Compounds
Research Implications and Gaps
This compound’s distinct anti-MRSA activity and moderate cytotoxicity differentiate it from co-produced metabolites and other sesquiterpenes. However, the lack of quantitative data on structurally similar illudins (e.g., I, I2, J2) limits a comprehensive structure-activity relationship (SAR) analysis. Future studies should prioritize:
Elucidating the biosynthetic pathways of this compound versus other illudins to identify tailoring enzymes responsible for bioactivity .
Comparative genomic analysis of Coprinopsis strains to correlate taxonomy with metabolite diversity .
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